molecular formula C15H17NO4S B2618310 (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide CAS No. 1428381-81-0

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

Cat. No. B2618310
CAS RN: 1428381-81-0
M. Wt: 307.36
InChI Key: RBASUBZJDIQKCX-DHZHZOJOSA-N
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Description

Synthesis Analysis

While I don’t have the specific synthesis for this compound, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine. The furan ring can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone .


Chemical Reactions Analysis

Again, without specific information on this compound, I can only provide general information. Sulfonamides, furans, and phenyl groups each have characteristic reactions. For example, sulfonamides can undergo reactions typical of amides, such as hydrolysis. Furans can undergo electrophilic substitution reactions similar to other aromatic compounds .

Scientific Research Applications

Gold(I)-Catalyzed Synthesis

The compound has been involved in studies exploring gold(I)-catalyzed cascade reactions, which are crucial for synthesizing complex molecules efficiently. For instance, Wang et al. (2014) described the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed reaction that features a rare 1,2-alkynyl migration onto a gold carbenoid. This process enriches the chemistry of gold carbenoids with regard to group migration, demonstrating the compound's role in advancing synthetic methodologies (Tao Wang et al., 2014).

One-Pot Synthesis Techniques

In the realm of synthetic efficiency, Aramini et al. (2003) explored the reactivity of related sulfonamide structures to develop a new synthesis approach for E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes. Their work demonstrates the compound's utility in streamlining synthetic routes, which is vital for both chemical and pharmaceutical applications (A. Aramini et al., 2003).

Biomass Conversion to Valuable Chemicals

The compound is also part of research focused on converting biomass into valuable chemicals. Román‐Leshkov et al. (2006) developed a process for converting fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical, using a system that involves catalytic dehydration in the presence of dimethylsulfoxide and/or poly(1-vinyl-2-pyrrolidinone). This work is pivotal for sustainable chemistry, showcasing the role of furan derivatives in producing petroleum substitutes from renewable resources (Yuriy Román‐Leshkov et al., 2006).

Enzymatic Polymerization for Biobased Materials

Furthermore, the compound's derivatives are investigated in enzymatic polymerization to create biobased materials. Jiang et al. (2014) reported the enzymatic polymerization of a similar biobased rigid diol with various diacid ethyl esters, leading to novel furan polyesters. This research is crucial for developing sustainable materials with applications in various industries, including packaging and construction (Yi Jiang et al., 2014).

properties

IUPAC Name

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7-8,10-12,15-17H,6,9H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBASUBZJDIQKCX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

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